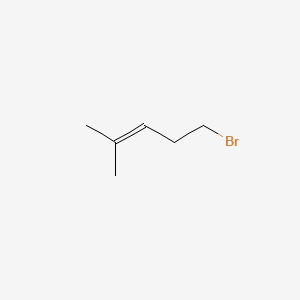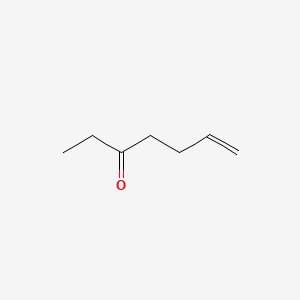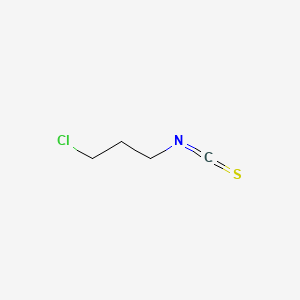
Benzenamine, 4,4'-(1,4-phenylenedi-2,1-ethenediyl)bis[N,N-bis(4-methylphenyl)-
説明
Synthesis Analysis
The synthesis of Benzenamine derivatives involves intricate organic reactions. For example, (+/-)-1,2-Bis(2-methylphenyl)ethylene-1,2-diamine, prepared from benzil and ammonium acetate, has been optically resolved as a framework for further chemical modifications, showcasing the synthetic complexity and potential for creating diverse derivatives from the Benzenamine core structure (Ryoda et al., 2008).
Molecular Structure Analysis
The molecular structure of Benzenamine derivatives, such as 4,4′-methylene-bis(benzenamine), displays a variety of supramolecular hydrogen-bonded motifs involving interactions between aza molecules and carboxylic acid groups. This highlights the robustness of supramolecular synthons in these compounds and their structural diversity (Wang et al., 2012).
Chemical Reactions and Properties
Benzenamine derivatives participate in a range of chemical reactions, leading to various functional materials. For instance, N,N-Bis(4 -methylphenyl)- 4- benzenamine has been synthesized and used as a charge transfer material in photoreceptor cells, demonstrating its valuable photoconductive properties (Cao, 2003).
Physical Properties Analysis
The physical properties of Benzenamine derivatives, such as thermal stability, have been extensively investigated. For example, the thermal stability of compounds involving 4,4′-methylene-bis(benzenamine) has been assessed through thermogravimetric analysis, revealing significant insights into their stability under varying thermal conditions (Wang et al., 2012).
Chemical Properties Analysis
The chemical properties of these compounds are influenced by their intricate molecular structures. Studies on compounds like N,N-Bis(4 -methylphenyl)- 4- benzenamine provide a glimpse into their charge transfer capabilities and their potential as materials for photoreceptor cells, highlighting the interplay between structure and function (Cao, 2003).
科学的研究の応用
Electroluminescent Properties
Benzenamine derivatives demonstrate significant potential in electroluminescent applications. For instance, studies have shown that compounds based on diphenyl benzeneamine moiety, such as 4,4′-[1,4-phenylenedi-(1E)-2,1-ethenediyl]bis[N,N-diphenyl-benzenamine] (PEDB), exhibit promising electroluminescence properties. These materials can emit blue electroluminescent spectra with high efficiency, making them suitable for use in electronic devices like OLEDs (Park, Lee, Park, Chung, & Seo, 2004).
Photoconductive Properties
Benzenamine derivatives have also been studied for their photoconductive properties. Compounds like N,N-bis(4-methylphenyl)-4-benzenamine, when used as charge transfer materials, demonstrate excellent photoconductivity. This makes them suitable for use in photoreceptor cells and other photoconductive applications (Xiao-dan, 2003).
Image-Guided Surgery
A particularly novel application of benzenamine derivatives is in image-guided surgery. Compounds like 4,4‘-[(2-methoxy-1,4-phenylene)di-(1E)-2,1-ethenediyl]bis-benzenamine have been used as nerve-highlighting fluorescent contrast agents. These agents can cross the blood-nerve and blood-brain barriers, rendering myelinated nerves fluorescent after systemic injection. This can significantly improve the precision of surgical procedures, reducing the risk of nerve damage (Gibbs-Strauss et al., 2011).
Synthesis and Structural Analysis
Benzenamine derivatives have been synthesized and structurally analyzed for various applications. Studies have looked into the synthesis of compounds like N,N-bis((diphenylphosphino)methyl)benzenamine and their complexation with metals like silver, demonstrating diverse weak interactions and interesting topological structures (Huang et al., 2016).
Polymeric Applications
These derivatives have also been explored for polymeric applications. For instance, polyamides and polyimides containing diamines with benzenamine derivatives show potential non-linear optical characteristics and high thermal stability. These properties make them suitable for advanced materials applications, such as in electronics and coatings (Peesapati, Rao, & Pethrick, 1997).
特性
IUPAC Name |
4-methyl-N-[4-[2-[4-[2-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]ethenyl]phenyl]ethenyl]phenyl]-N-(4-methylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H44N2/c1-37-5-25-45(26-6-37)51(46-27-7-38(2)8-28-46)49-33-21-43(22-34-49)19-17-41-13-15-42(16-14-41)18-20-44-23-35-50(36-24-44)52(47-29-9-39(3)10-30-47)48-31-11-40(4)12-32-48/h5-36H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYYDWJDEVKDGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C=CC5=CC=C(C=C5)N(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H44N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
672.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenamine, 4,4'-(1,4-phenylenedi-2,1-ethenediyl)bis[N,N-bis(4-methylphenyl)- | |
CAS RN |
55035-43-3 | |
| Record name | 1,4-Bis[2-[4-[N,N-di(p-tolyl)amino]phenyl]vinyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55035-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4,4'-(1,4-phenylenedi-2,1-ethenediyl)bis(N,N-bis(4-methylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055035433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4,4'-(1,4-phenylenedi-2,1-ethenediyl)bis[N,N-bis(4-methylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4'-(p-phenylenedivinylene)bis[N,N-bis(p-tolyl)aniline] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.024 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8,11-dione](/img/structure/B1266627.png)






